3-Fluoroquinoline Abolishes Mutagenicity
The 3-fluoro substitution uniquely abolishes the mutagenic property inherent to the quinoline scaffold. In the Ames test using Salmonella typhimurium TA100 with S9 metabolic activation, 3-fluoroquinoline was completely deficient in mutagenicity, whereas 5-, 6-, 7-, and 8-fluoroquinoline isomers all exhibited significant mutagenic activity comparable to unsubstituted quinoline [1][2]. This position-specific effect is mechanistically attributed to fluorine blockade of cytochrome P450-mediated epoxidation at the 2,3-position of the pyridine ring—the putative bioactivation pathway responsible for DNA adduct formation [1]. The target compound retains the 3-fluoro substitution pattern and therefore inherits this reduced genotoxic liability relative to any analog fluorinated at positions 4, 5, 6, 7, or 8, or any non-fluorinated quinoline.
| Evidence Dimension | Mutagenicity (revertants per plate) |
|---|---|
| Target Compound Data | 3-Fluoroquinoline: non-mutagenic (revertant count equivalent to negative control) in S. typhimurium TA100 + S9 mix [1] |
| Comparator Or Baseline | Quinoline: mutagenic; 5-fluoroquinoline, 6-fluoroquinoline, 7-fluoroquinoline, 8-fluoroquinoline: all mutagenic in same assay system [1] |
| Quantified Difference | Complete ablation of mutagenic response (qualitative yes/no mutagenicity classification); only 3-fluoro isomer is non-mutagenic among all mono-fluorinated positional isomers tested [1][2] |
| Conditions | Salmonella typhimurium TA100, S9 metabolic activation system (rat liver microsomal fraction), standard Ames plate incorporation protocol (Takahashi et al., Chem. Pharm. Bull. 1988) |
Why This Matters
For researchers conducting biological assays or developing lead compounds, a non-mutagenic scaffold reduces the risk of false-positive genotoxicity flags that would otherwise confound SAR interpretation or derail a hit-to-lead program.
- [1] Takahashi, K., Kamiya, M., Sengoku, Y., Kohda, K. & Kawazoe, Y. 'Deprivation of the mutagenic property of quinoline: inhibition of mutagenic metabolism by fluorine substitution.' Chemical and Pharmaceutical Bulletin, 1988, 36(11), 4630–4633. View Source
- [2] KAKENHI Project 63571003: 'Deprivation of Genotoxicity of N-Containing Heteroaromatics: Effect of Fluorine Substitution.' Principal Investigator: Kawazoe, Y. Research abstract confirms 3-fluoro derivative deficiency in mutagenicity vs. 4-,5-,6-,8- halogenated quinolines. View Source
